2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one
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Overview
Description
2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H6F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the reaction of 4-hydroxyacetophenone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of fluorinating agents.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzophenone or 4-hydroxybenzoic acid.
Reduction: Formation of 2,2-difluoro-1-(4-hydroxyphenyl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity. The hydroxy group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(2-hydroxyphenyl)ethan-1-one
- 1-(2,4-Difluorophenyl)ethanone
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(4-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the hydroxy group and fluorine atoms, which can influence its reactivity and interaction with biological targets. This distinct structure may confer advantages in certain applications, such as increased stability or enhanced biological activity.
Properties
Molecular Formula |
C8H6F2O2 |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6F2O2/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,8,11H |
InChI Key |
OHFJIHKNSYCJBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)O |
Origin of Product |
United States |
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